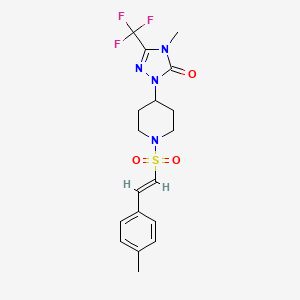

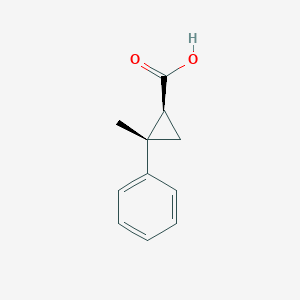

![molecular formula C10H11BrN2O3 B2827135 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid CAS No. 1795517-39-3](/img/structure/B2827135.png)

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

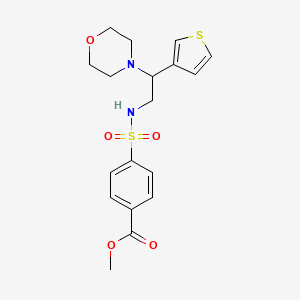

The molecule “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” is a complex organic compound. It contains a bromopyridinyl group, a carbamoyl group, and a butanoic acid group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by its functional groups. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, the carbamoyl group might participate in condensation reactions, and the carboxylic acid group could undergo various reactions including esterification and decarboxylation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the bromine atom might make the compound relatively heavy .Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid with high yield and selectivity. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a sustainable approach to synthesizing related compounds Feng et al., 2010.

Ligand Synthesis for Biological Labeling

Research on ligands bearing 6-bromo-2,2'-bipyridine pendant arms has explored their transformation and functionalization for potential use in labeling biological materials. The synthetic protocols offer a pathway to designing ligands with oxophilic and anionic sidearms, suitable for various applications in biological research Charbonnière, Weibel, & Ziessel, 2002.

Solvent Influence on Pyridine Derivatives

The reactivity of bromopyridine derivatives in different solvents has been studied, highlighting how solvent polarity affects the substitution reactions. This research provides insights into the chemical behavior of bromopyridine compounds, which can be applied in various chemical synthesis processes Hertog & Jouwersma, 2010.

Photolabile Carbene Generating Labels

The synthesis of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid has been explored for its application as a highly photolabile carbene-generating label. This compound can be readily fixed to biochemical agents, offering potential uses in photoaffinity labeling and other areas where controlled carbene generation is required Nassal, 1983.

Convertible Isocyanides for Multicomponent Chemistry

The development of 2-isocyanopyridines, particularly 2-bromo-6-isocyanopyridine, as convertible isocyanides for multicomponent chemistry, has been reported. This reagent combines nucleophilicity with good leaving group capacity, demonstrating its utility in synthetic chemistry, including the synthesis of potent opioids Van der Heijden et al., 2016.

Mechanism of Action

Target of Action

It’s known that boronic acids and their esters, which this compound is likely to form, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a process known as suzuki–miyaura (sm) cross-coupling . This process involves a transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s known that the suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is a widely applied reaction in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is known to result in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acids and their esters . Additionally, the presence of a transition metal catalyst is necessary for the Suzuki–Miyaura cross-coupling reaction .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-[(6-bromopyridin-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJYFTZVACNKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)